![molecular formula CH20Fe2Mg4O19 B598077 Fermagate CAS No. 119175-48-3](/img/structure/B598077.png)
Fermagate
Übersicht
Beschreibung
Fermagate is an inorganic phosphate binder developed for controlling blood plasma phosphate levels, primarily to prevent hyperphosphatemia in hemodialysis patients . It is an iron magnesium hydroxy carbonate with the general formula [Mg₄Fe₂(OH)₁₂].CO₃.4H₂O . The structure consists of metal-containing layers intercalated with charge-balancing carbonate species and water molecules . This compound belongs to the family of layered double hydroxides or hydrotalcites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fermagate is synthesized by reacting magnesium and iron salts with sodium carbonate under controlled conditions . The reaction typically involves mixing aqueous solutions of magnesium chloride and ferric chloride with sodium carbonate, leading to the precipitation of the hydroxy carbonate . The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous mixing and precipitation in large reactors, followed by filtration, washing, and drying . The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Fermagate primarily undergoes ion-exchange reactions, where carbonate ions in its structure are exchanged for free phosphate ions . This reaction occurs in the gastrointestinal tract when this compound is taken with a meal .
Common Reagents and Conditions
The ion-exchange reaction involves the presence of free phosphate ions, which are released during the digestion of food . The reaction conditions include the acidic environment of the stomach and the presence of digestive enzymes .
Major Products Formed
The major product formed from the ion-exchange reaction is a phosphate-bound this compound complex, which is excreted from the body, thereby reducing the amount of bioavailable phosphate .
Wissenschaftliche Forschungsanwendungen
Treatment of Hyperphosphatemia
Fermagate's primary application is in the treatment of hyperphosphatemia in patients on hemodialysis. Several clinical studies have demonstrated its efficacy:
- Phase II Study : A randomized, double-blind trial involving 63 hemodialysis patients assessed the efficacy of this compound at doses of 1 g and 2 g taken three times daily over 21 days. The study found significant reductions in serum phosphate levels, with mean values dropping from a baseline of 2.16 mmol/L to 1.71 mmol/L for the 1 g dose and 1.47 mmol/L for the 2 g dose .
- Phase III Study : Ongoing research is comparing this compound to lanthanum carbonate, another phosphate binder. This study aims to establish the non-inferiority of this compound in lowering serum phosphate levels while also assessing its safety profile .
Efficacy Data
The following table summarizes key findings from the Phase II study:
Treatment Group | Baseline Serum Phosphate (mmol/L) | Serum Phosphate During Treatment (mmol/L) | Change from Baseline (mmol/L) |
---|---|---|---|
Placebo | 2.16 | 2.21 | +0.05 |
This compound 1 g | 2.16 | 1.71 | -0.45 |
This compound 2 g | 2.16 | 1.47 | -0.69 |
The results indicate that both doses of this compound significantly reduced serum phosphate compared to placebo, highlighting its potential as an effective treatment option for managing hyperphosphatemia in CKD patients .
Safety Profile
The safety profile of this compound was assessed alongside its efficacy:
- Adverse Events : The incidence of adverse events was comparable between the placebo and the 1 g this compound group; however, the 2 g group reported a higher incidence of gastrointestinal issues . This suggests that while higher doses may enhance efficacy, they could also increase the risk of side effects.
Wirkmechanismus
Fermagate exerts its effects through an ion-exchange mechanism. When ingested, the carbonate ions in this compound are exchanged for free phosphate ions released from food during digestion . This binding reduces the absorption of phosphate in the gastrointestinal tract, thereby lowering serum phosphate levels . The molecular targets involved in this process are the free phosphate ions, which are effectively sequestered by the this compound structure .
Vergleich Mit ähnlichen Verbindungen
Fermagate is compared with other phosphate binders, such as ferric citrate and sucroferric oxyhydroxide :
Ferric Citrate: Like this compound, ferric citrate is an iron-based phosphate binder. it may lead to iron overload in some patients.
Sucroferric Oxyhydroxide: This compound is another iron-based phosphate binder that is effective in lowering serum phosphate levels with a lower pill burden compared to other binders.
This compound’s uniqueness lies in its layered double hydroxide structure, which provides high selectivity for phosphate ions and minimizes the risk of calcium overload, a common issue with calcium-based binders .
Biologische Aktivität
Fermagate, an iron-magnesium hydroxycarbonate compound, has emerged as a promising non-calcium-containing phosphate binder primarily aimed at treating hyperphosphatemia in patients undergoing chronic hemodialysis. This article explores the biological activity of this compound, focusing on its efficacy, safety, and underlying mechanisms based on clinical studies and research findings.
Overview of Hyperphosphatemia
Hyperphosphatemia, characterized by elevated serum phosphate levels, is a common complication in patients with chronic kidney disease (CKD), particularly those on hemodialysis. It is associated with increased morbidity and mortality due to cardiovascular diseases and bone disorders. Standard treatments often include phosphate binders; however, many are calcium-based and can lead to adverse effects such as vascular calcification.
This compound functions by binding dietary phosphate in the gastrointestinal tract, thereby reducing its absorption into the bloodstream. Its unique composition allows it to maintain high efficacy across a wide pH range, making it effective in various gastrointestinal environments. Studies have demonstrated that this compound exhibits a high affinity for phosphate compared to other commonly used binders like sevelamer hydrochloride and lanthanum carbonate .
Phase II Study
A pivotal Phase II randomized, double-blind study evaluated the safety and efficacy of this compound in 63 hemodialysis patients. Participants were assigned to receive either 1 g or 2 g of this compound three times daily or a placebo over 21 days. The primary endpoint was the reduction in serum phosphate levels.
Results:
- Baseline Serum Phosphate Levels: Mean baseline was 2.16 mmol/L.
- Post-Treatment Levels:
- 1 g Arm: Reduced to 1.71 mmol/L
- 2 g Arm: Reduced to 1.47 mmol/L
- Adverse Events (AEs): The incidence of AEs was comparable between the 1 g this compound arm and the placebo group. However, the 2 g arm reported significantly more gastrointestinal AEs .
Phase III Study
A subsequent Phase III study aimed to compare this compound with lanthanum carbonate in a larger cohort. The study's design included a two-stage re-randomization approach to assess non-inferiority followed by superiority against placebo.
Objectives:
- Establish non-inferiority of this compound compared to lanthanum carbonate in lowering serum phosphate.
- Assess long-term safety and tolerability.
Data Tables
The following tables summarize key findings from clinical studies involving this compound:
Study Group | Baseline Serum Phosphate (mmol/L) | Post-Treatment Serum Phosphate (mmol/L) | Change from Baseline (mmol/L) |
---|---|---|---|
Placebo | 2.16 | 2.21 | +0.05 |
This compound (1 g) | 2.16 | 1.71 | -0.45 |
This compound (2 g) | 2.16 | 1.47 | -0.69 |
Adverse Events | Placebo (%) | This compound (1 g) (%) | This compound (2 g) (%) |
---|---|---|---|
Any AE | 38.1 | 38.1 | 61.9 |
Gastrointestinal AE | N/A | N/A | Higher incidence |
Eigenschaften
IUPAC Name |
tetramagnesium;iron(3+);carbonate;dodecahydroxide;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Fe.4Mg.16H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;16*1H2/q;2*+3;4*+2;;;;;;;;;;;;;;;;/p-14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESOWWBEYMMDFG-UHFFFAOYSA-A | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+3].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH20Fe2Mg4O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152328 | |
Record name | Fermagate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119175-48-3 | |
Record name | Fermagate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119175483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fermagate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FERMAGATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH78JQC1MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.